molecular formula C5H8N4S B12525146 1-Methyl-1H-imidazol-2-yl carbamimidothioate CAS No. 739320-81-1

1-Methyl-1H-imidazol-2-yl carbamimidothioate

Cat. No.: B12525146
CAS No.: 739320-81-1
M. Wt: 156.21 g/mol
InChI Key: HYERKJUPFCROTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-imidazol-2-yl carbamimidothioate is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a carbamimidothioate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazol-2-yl carbamimidothioate typically involves the reaction of 1-methyl-1H-imidazole with thiocyanate derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamimidothioate group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazol-2-yl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-Methyl-1H-imidazol-2-yl carbamimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-Methyl-1H-imidazol-2-yl carbamimidothioate exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The carbamimidothioate group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

    1-Methyl-1H-imidazole: Lacks the carbamimidothioate group, making it less reactive in certain chemical reactions.

    2-Methyl-1H-imidazole: Substitution at the 2-position alters its chemical properties and reactivity.

    1-Methyl-1H-imidazol-2-yl methanamine: Contains an amine group instead of a carbamimidothioate group, leading to different biological activities.

Uniqueness: 1-Methyl-1H-imidazol-2-yl carbamimidothioate is unique due to the presence of both the imidazole ring and the carbamimidothioate group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

739320-81-1

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

(1-methylimidazol-2-yl) carbamimidothioate

InChI

InChI=1S/C5H8N4S/c1-9-3-2-8-5(9)10-4(6)7/h2-3H,1H3,(H3,6,7)

InChI Key

HYERKJUPFCROTG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.